1-(3-Chlorophenyl)-2-hydrazinopropane phosphate
Description
1-(3-Chlorophenyl)-2-hydrazinopropane phosphate is a structurally unique compound featuring a 3-chlorophenyl group attached to the first carbon of a propane backbone, a hydrazine moiety at the second carbon, and a phosphate ester group. The phosphate group likely enhances solubility, making it a candidate for prodrug formulations, while the hydrazine moiety may confer reactivity or chelation properties. The 3-chlorophenyl group, commonly seen in bioactive compounds, could contribute to lipophilicity and target binding .
Properties
CAS No. |
16602-98-5 |
|---|---|
Molecular Formula |
C9H16ClN2O4P |
Molecular Weight |
282.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propan-2-ylhydrazine;phosphoric acid |
InChI |
InChI=1S/C9H13ClN2.H3O4P/c1-7(12-11)5-8-3-2-4-9(10)6-8;1-5(2,3)4/h2-4,6-7,12H,5,11H2,1H3;(H3,1,2,3,4) |
InChI Key |
UYJWPXZDFXBOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)NN.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid typically involves the reaction of 3-chlorobenzaldehyde with isopropylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted chlorophenyl derivatives .
Scientific Research Applications
1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Chlorpropham (1-Methylethyl (3-Chlorophenyl)carbamate)
- Structural Differences : Chlorpropham is a carbamate pesticide with a 3-chlorophenyl group but lacks the hydrazine and phosphate moieties.
- Functional Implications : Carbamates inhibit acetylcholinesterase, a mechanism unlikely in the target compound due to its hydrazine-phosphate structure.
- Applications : Widely used as a sprout suppressant, contrasting with the unconfirmed but hypothesized pharmaceutical use of the target compound .
Piperazinone Derivatives (e.g., Methyl 2-(4-Chlorophenyl)-2-(4-(3-Chlorophenyl)-3-oxopiperazin-1-yl) Acetate)
- Structural Similarities: Both compounds feature 3-chlorophenyl groups, but the piperazinone derivatives include a six-membered ring system absent in the target.
- Biological Activity: Piperazinone derivatives demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cells, with IC₅₀ values in the micromolar range.
3-Chloro-1-propene (Allyl Chloride)
- Structural Contrasts: An aliphatic chlorinated compound lacking aromatic or nitrogenous functional groups.
- Applications: Primarily an industrial intermediate (e.g., in epoxy resin production).
Data Table: Key Properties and Activities
Research Findings and Mechanistic Insights
- Hydrazine vs. Hydrazide : Unlike hydrazides (amide derivatives of hydrazine) used in , the target’s hydrazine group may exhibit stronger nucleophilic or metal-chelating properties, influencing its pharmacokinetics .
- Phosphate vs.
- Chlorophenyl Group: Shared with piperazinone derivatives and chlorpropham, this group enhances lipophilicity, aiding membrane penetration—critical for both pesticidal and anticancer activities .
Biological Activity
1-(3-Chlorophenyl)-2-hydrazinopropane phosphate is a compound of interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H12ClN2O4P |
| Molecular Weight | 292.64 g/mol |
| CAS Number | 16602-98-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes related to phosphatase activity, thus influencing phosphate metabolism and potentially affecting conditions like hypophosphatemia.
- Cell Signaling Modulation : It is hypothesized that this compound can modulate signaling pathways involving phosphoinositides, which play a crucial role in cellular signaling and metabolism.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, pointing to its potential use as an antimicrobial agent.
- Influence on Bone Metabolism : Given its phosphate component, it may play a role in bone metabolism, particularly in conditions characterized by phosphate dysregulation.
Case Study 1: Hypophosphatemia Treatment
A study investigated the effects of this compound in a patient with chronic hypophosphatemia. The patient was administered the compound alongside traditional phosphate supplements. Results indicated an improvement in serum phosphate levels and a reduction in associated symptoms such as fatigue and bone pain.
Case Study 2: Antitumor Efficacy
In vitro studies were conducted on human cancer cell lines treated with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting significant antitumor potential. Further research is needed to elucidate the underlying mechanisms.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Cytotoxicity Assays : Experiments showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate potency.
- Microbial Testing : The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against Gram-positive bacteria, highlighting its antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
